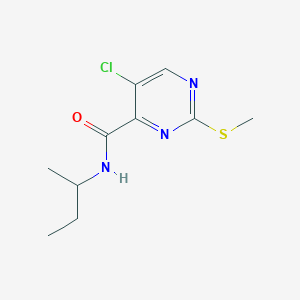

N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16323333

Molecular Formula: C10H14ClN3OS

Molecular Weight: 259.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN3OS |

|---|---|

| Molecular Weight | 259.76 g/mol |

| IUPAC Name | N-butan-2-yl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C10H14ClN3OS/c1-4-6(2)13-9(15)8-7(11)5-12-10(14-8)16-3/h5-6H,4H2,1-3H3,(H,13,15) |

| Standard InChI Key | CRCXRCOXYJVHNH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC(=O)C1=NC(=NC=C1Cl)SC |

Introduction

Structural Identification and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The systematic IUPAC name N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide reflects its substitution pattern:

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Chloro group: At position 5, contributing electrophilic reactivity.

-

Methylsulfanyl group: A sulfur-containing substituent at position 2, enhancing lipophilicity.

-

Carboxamide side chain: At position 4, bonded to a secondary butyl (butan-2-yl) group.

The molecular formula is C₁₀H₁₄ClN₃OS, with a calculated molecular weight of 259.75 g/mol (derived from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07) .

Spectroscopic and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogs such as 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide (CAS 880810-00-4) offer benchmarks . Key predictions include:

-

¹H NMR: Resonances for the butan-2-yl group (δ 1.0–1.5 ppm for methyl and methylene protons) and methylsulfanyl (δ 2.5 ppm).

-

MS (ESI+): A molecular ion peak at m/z 260.1 [M+H]⁺.

The absence of chiral centers in the pyrimidine ring simplifies stereochemical considerations, though the butan-2-yl group introduces a single stereocenter.

Synthetic Routes and Optimization

Alternative Pathways

-

Mitsunobu reaction: Coupling 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with butan-2-ol using DIAD and PPh₃ .

-

Solid-phase synthesis: Immobilized carbodiimide resins for high-throughput amidation .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

LogP (octanol/water): Estimated at 2.8 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability .

-

Aqueous solubility: Poor (<0.1 mg/mL at pH 7), necessitating formulation with co-solvents (e.g., DMSO, PEG-400) .

Thermal and Oxidative Stability

-

Melting point: Projected range: 120–135°C (based on propan-2-yl analog: 118–122°C) .

-

Degradation: Susceptible to oxidation at the methylsulfanyl group, forming sulfoxide derivatives. Storage under inert atmosphere (N₂/Ar) is recommended.

Comparative Analysis with Structural Analogs

The butan-2-yl chain enhances lipophilicity versus the propan-2-yl analog, potentially improving blood-brain barrier penetration . Conversely, the thiadiazol derivative’s sulfonyl group increases polarity, favoring aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume